![molecular formula C21H19NO3 B5210746 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B5210746.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]naphthalene-1-carboxamide
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Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]naphthalene-1-carboxamide is a complex organic compound that features a unique combination of a naphthalene ring and a 1,4-benzodioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the 1,4-benzodioxane moiety: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxane.
Attachment of the ethyl group: The 2,3-dihydro-1,4-benzodioxane is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the naphthalene-1-carboxamide: The ethylated 1,4-benzodioxane is then coupled with naphthalene-1-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the formation of the 1,4-benzodioxane moiety and automated systems for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]succinamide: Similar structure but different functional groups.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: Similar core structure but different substituents.
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring and a 1,4-benzodioxane moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-14(16-9-10-19-20(13-16)25-12-11-24-19)22-21(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-10,13-14H,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBJXYNRWPYONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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